An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-Methylthiazole-4-carbothioamide. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties and Structure
2-Methylthiazole-4-carbothioamide is a sulfur and nitrogen-containing heterocyclic compound. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physicochemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂S₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1] |
| Melting Point | 201 °C | [1] |
| Boiling Point | 289.621 °C at 760 mmHg | [1] |
| Density | 1.376 g/cm³ | [1] |
| InChI | InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | [1][2] |
| SMILES | CC1=NC(=CS1)C(=S)N | [1][2] |
| CAS Number | 174223-29-1 | [3] |
The structure of 2-Methylthiazole-4-carbothioamide is characterized by a 2-methyl substituted thiazole ring with a carbothioamide group at the 4th position. The thiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom.[4]
Spectroscopic Data (Predicted and Analog-Based)
| Spectroscopy | Predicted/Analog-Based Observations |
| ¹H NMR | A singlet for the methyl group (CH₃) protons is expected around δ 2.5-2.7 ppm. The proton on the thiazole ring would likely appear as a singlet in the aromatic region. The protons of the thioamide (-CSNH₂) group would appear as a broad singlet at a downfield chemical shift. For comparison, the methyl protons in 2-amino-5-methylthiazole-4-carboxylic acid derivatives appear around δ 2.6 ppm.[5] |
| ¹³C NMR | The carbon of the methyl group is expected to resonate at approximately δ 15-20 ppm. The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm). The carbon of the carbothioamide group (C=S) is expected to be significantly downfield. For 2-amino-5-methylthiazole-4-carboxylic acid derivatives, the thiazole ring carbons appear at δ 135-155 ppm.[5] |
| FTIR (cm⁻¹) | Characteristic peaks would include N-H stretching of the thioamide group around 3200-3400 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C=S stretching of the carbothioamide group in the range of 1050-1250 cm⁻¹.[6][7] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 158.24. |
Experimental Protocols: Synthesis of 2-Methylthiazole-4-carbothioamide
A specific, detailed experimental protocol for the synthesis of 2-Methylthiazole-4-carbothioamide is not explicitly available in the surveyed literature. However, a plausible and efficient two-step synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis and subsequent conversion of a nitrile to a thioamide.
Step 1: Synthesis of 2-Methylthiazole-4-carbonitrile (Proposed)
This step would follow the principles of the Hantzsch thiazole synthesis.
-
Reaction: Condensation of a suitable α-halo-β-ketonitrile with thioacetamide.
-
Reagents and Materials:
-
α-chloroacetoacetonitrile (or a similar α-halo-β-ketonitrile)
-
Thioacetamide
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate or a mild base
-
-
Procedure:
-
Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an equimolar amount of α-chloroacetoacetonitrile to the solution.
-
Add a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methylthiazole-4-carbonitrile.
-
Step 2: Conversion of 2-Methylthiazole-4-carbonitrile to 2-Methylthiazole-4-carbothioamide (Proposed)
This step involves the thionation of the nitrile group.
-
Reaction: Reaction of the nitrile with a thionating agent. A common and effective method involves the use of phosphorus pentasulfide.[1][2]
-
Reagents and Materials:
-
2-Methylthiazole-4-carbonitrile
-
Phosphorus pentasulfide (P₄S₁₀)
-
Ethanol
-
-
Procedure:
-
In a well-ventilated fume hood, add phosphorus pentasulfide to ethanol in a round-bottom flask with stirring. The dissolution is exothermic.
-
Once the phosphorus pentasulfide is dissolved, add 2-methylthiazole-4-carbonitrile to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
The product, 2-Methylthiazole-4-carbothioamide, is expected to precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Biological Activity and Signaling Pathways
Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9] While direct studies on 2-Methylthiazole-4-carbothioamide are limited, research on structurally similar thiazole compounds suggests a potential mechanism of action through the inhibition of key signaling pathways involved in cancer progression.
A prominent target for many anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.
The VEGFR-2 signaling cascade often involves the activation of the PI3K/AKT/mTOR pathway. This pathway plays a central role in regulating cell survival, proliferation, and growth. By inhibiting VEGFR-2, thiazole derivatives can downstream inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Below is a diagram illustrating the proposed signaling pathway that may be targeted by 2-Methylthiazole-4-carbothioamide, based on the known activity of related thiazole compounds.
Caption: Proposed mechanism of action via VEGFR-2 inhibition.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of a newly synthesized compound like 2-Methylthiazole-4-carbothioamide. This represents a logical progression from initial synthesis to in vivo studies, although specific protocols would need to be optimized.
Caption: A typical workflow for anticancer drug discovery.
This guide serves as a foundational resource for understanding the chemical and potential biological characteristics of 2-Methylthiazole-4-carbothioamide. Further experimental validation is necessary to confirm the proposed synthesis and mechanisms of action.
References
- 1. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives - Google Patents [patents.google.com]
- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 6. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
